2-cyclopropyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
The molecule “2-cyclopropyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a complex organic compound. It contains several functional groups, including a cyclopropyl group, a pyrimidine ring, and a piperazine ring .
Molecular Structure Analysis
The molecule contains several cyclic structures, including a cyclopropyl group, a pyrimidine ring, and a piperazine ring. The pyrazolo[3,4-d]pyrimidin-4-yl group is a fused ring system that combines a pyrazole ring and a pyrimidine ring .Future Directions
The future directions for research on this molecule could include further exploration of its synthesis, investigation of its chemical reactions, and study of its biological activity. The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity . This results in the disruption of the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the cell from dividing. The downstream effects include the induction of apoptosis within cells .
Pharmacokinetics
The compound’s inhibitory effect against cdk2 and its cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It also induces apoptosis within cells . These effects are likely due to the compound’s inhibition of CDK2 and the resulting disruption of the cell cycle .
Biochemical Analysis
Biochemical Properties
The compound 2-cyclopropyl-4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase . The compound forms essential hydrogen bonds with Leu83, a key residue in the active site of CDK2 .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Specifically, it inhibits CDK2, which plays a crucial role in cell cycle regulation .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits significant anti-proliferative effects in various cell lines .
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-12-13(2)23-16(14-4-5-14)24-17(12)26-6-8-27(9-7-26)19-15-10-22-25(3)18(15)20-11-21-19/h10-11,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFGUAGMLCYNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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